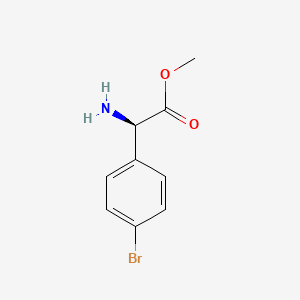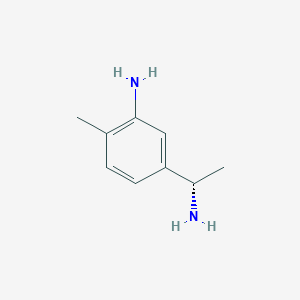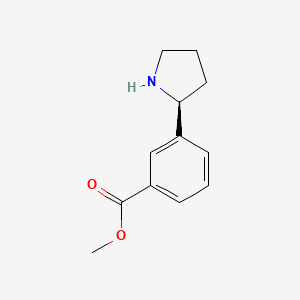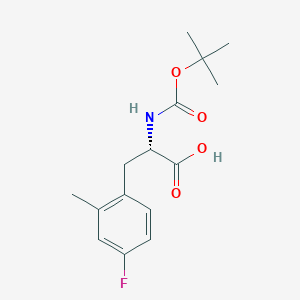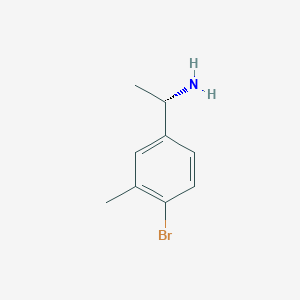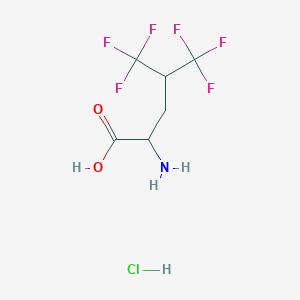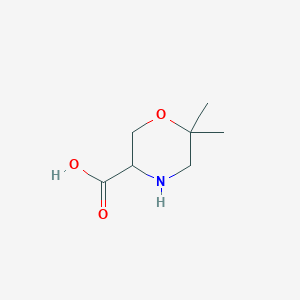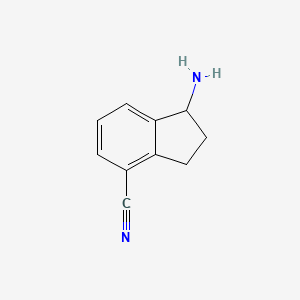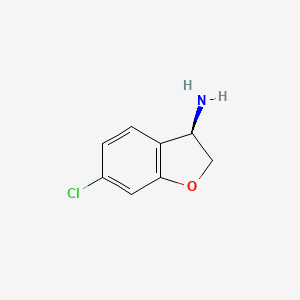
(R)-6-chloro-2,3-dihydrobenzofuran-3-amine
Overview
Description
®-6-chloro-2,3-dihydrobenzofuran-3-amine is a chiral compound with a benzofuran core structure The presence of a chlorine atom at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring makes it a unique molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-chloro-2,3-dihydrobenzofuran-3-amine typically involves several steps:
Starting Material: The synthesis often begins with a substituted benzofuran derivative.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Reduction: The reduction of the benzofuran ring to a dihydrobenzofuran can be carried out using hydrogenation catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of ®-6-chloro-2,3-dihydrobenzofuran-3-amine may involve:
Large-scale Chlorination: Using continuous flow reactors to ensure efficient chlorination.
Catalytic Hydrogenation: Employing high-pressure hydrogenation reactors for the reduction step.
Automated Amination: Utilizing automated systems for the amination process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-6-chloro-2,3-dihydrobenzofuran-3-amine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be further reduced to form fully saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Formation of oxides or quinones.
Reduction Products: Formation of fully saturated amines.
Substitution Products: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
®-6-chloro-2,3-dihydrobenzofuran-3-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Industry
In the industrial sector, ®-6-chloro-2,3-dihydrobenzofuran-3-amine is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-6-chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3-dihydrobenzofuran-3-amine: Lacks the chiral center, making it less stereochemically complex.
6-chloro-2,3-dihydrobenzofuran-2-amine: Differing position of the amine group.
6-chloro-2,3-dihydrobenzofuran-4-amine: Differing position of the amine group.
Uniqueness
®-6-chloro-2,3-dihydrobenzofuran-3-amine is unique due to its chiral nature, which can result in different biological activities and properties compared to its achiral or differently substituted counterparts
Properties
IUPAC Name |
(3R)-6-chloro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCHRYGLCNSOGH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


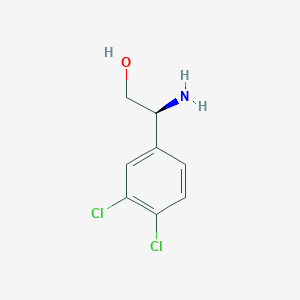
![3-[(1S)-1-Aminopropyl]benzonitrile](/img/structure/B3222561.png)


